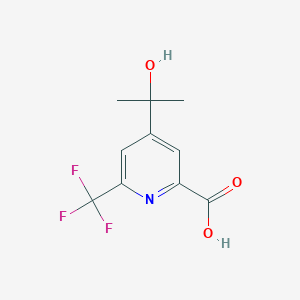![molecular formula C13H12F6Si B13996078 Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl- CAS No. 88444-80-8](/img/structure/B13996078.png)
Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl- is an organosilicon compound characterized by the presence of trifluoromethyl groups and an ethynyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl- typically involves the reaction of trimethylsilyl chloride with a suitable trifluoromethylated phenylacetylene derivative. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide (KOtBu) to facilitate the formation of the desired product . The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture-sensitive side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding silanols or reduction to form silanes.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, organometallic reagents, and oxidizing or reducing agents. Reaction conditions often involve the use of catalysts, controlled temperatures, and inert atmospheres to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various functionalized silanes, while addition reactions can produce complex organic molecules with new carbon-carbon or carbon-heteroatom bonds.
科学的研究の応用
Chemistry
In chemistry, Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl- is used as a building block for the synthesis of more complex organosilicon compounds
Biology and Medicine
In biology and medicine, this compound is explored for its potential use in drug development. The trifluoromethyl groups can improve the metabolic stability and bioavailability of pharmaceutical compounds, making them more effective as therapeutic agents.
Industry
In the industrial sector, Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl- is used in the production of advanced materials such as coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it valuable in the development of high-performance materials.
作用機序
The mechanism of action of Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl- involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trifluoromethyl groups can influence the electronic properties of the compound, making it more reactive towards nucleophiles and electrophiles. Additionally, the ethynyl linkage provides a site for further functionalization, allowing for the creation of diverse chemical structures.
類似化合物との比較
Similar Compounds
Trimethyl(trifluoromethyl)silane:
Trimethyl(phenyl)silane: A simpler analog without the trifluoromethyl groups, used in various organic synthesis reactions.
Ethynyltrimethylsilane: Contains an ethynyl group but lacks the trifluoromethyl substituents.
Uniqueness
Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl- is unique due to the combination of trifluoromethyl groups and an ethynyl linkage, which imparts distinct electronic and steric properties. This combination makes it a versatile reagent in organic synthesis and a valuable component in the development of advanced materials and pharmaceuticals.
特性
CAS番号 |
88444-80-8 |
|---|---|
分子式 |
C13H12F6Si |
分子量 |
310.31 g/mol |
IUPAC名 |
2-[2,4-bis(trifluoromethyl)phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H12F6Si/c1-20(2,3)7-6-9-4-5-10(12(14,15)16)8-11(9)13(17,18)19/h4-5,8H,1-3H3 |
InChIキー |
LISMJVAXIIPZNQ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]acetamide](/img/structure/B13995997.png)


![3,4-dihydro-2,2-dimethyl-2H-Pyrano[2,3-b]pyridin-4-ol](/img/structure/B13996017.png)
![N~2~-[2-(3,4-Dimethoxyphenyl)ethyl]-5-nitropyridine-2,3-diamine](/img/structure/B13996024.png)







![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-enoxy)phosphoryl]ethanamine](/img/structure/B13996065.png)

